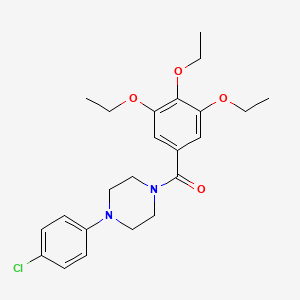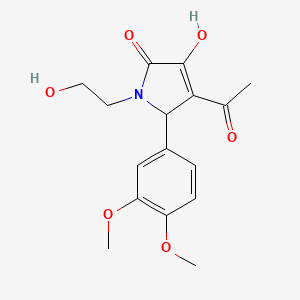![molecular formula C18H14BrClN2O4 B5177409 N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine](/img/structure/B5177409.png)
N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]glycine, commonly known as BAG-1, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BAG-1 is a glycine derivative that belongs to the family of acylglycines and has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action of BAG-1 is not fully understood, but it is believed to act by modulating multiple cellular pathways. BAG-1 has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer. BAG-1 has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in regulating glucose and lipid metabolism. Additionally, BAG-1 has been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
BAG-1 has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the levels of anti-inflammatory cytokines, such as interleukin-10. BAG-1 has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Moreover, BAG-1 has been found to reduce oxidative stress and apoptosis in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAG-1 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. BAG-1 is also stable under physiological conditions and can be easily synthesized in large quantities. However, one limitation of BAG-1 is that its mechanism of action is not fully understood, which may hinder its clinical development. Moreover, the efficacy and safety of BAG-1 need to be further evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for BAG-1 research. First, the mechanism of action of BAG-1 needs to be fully elucidated to understand its therapeutic potential fully. Second, the efficacy and safety of BAG-1 need to be further evaluated in preclinical and clinical studies to determine its clinical applications. Third, the development of BAG-1 analogs with improved pharmacological properties may enhance its therapeutic potential. Fourth, the combination of BAG-1 with other drugs may increase its efficacy in treating various diseases. Finally, the exploration of BAG-1's potential in treating other diseases, such as neurodegenerative diseases and autoimmune disorders, may open up new avenues for research.
Conclusion:
In conclusion, BAG-1 is a novel small molecule that has shown promising results in various scientific research studies. Its anti-inflammatory, anti-tumor, and neuroprotective effects make it a potential therapeutic agent for various diseases. However, further research is needed to fully understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical studies. BAG-1 research holds great promise for the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of BAG-1 involves the reaction of 2-bromo-4-chloroacetophenone with glycine methyl ester hydrochloride in the presence of triethylamine to form 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylic acid methyl ester. The subsequent hydrolysis of the ester group with sodium hydroxide yields BAG-1. The purity and yield of the synthesized compound can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
BAG-1 has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. BAG-1 has also been shown to exhibit anti-tumor effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. Moreover, BAG-1 has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrClN2O4/c19-14-4-2-1-3-13(14)17(25)22-15(18(26)21-10-16(23)24)9-11-5-7-12(20)8-6-11/h1-9H,10H2,(H,21,26)(H,22,25)(H,23,24)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJQLCHRSXIMG-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)NCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-piperidinyl]-1-propanone](/img/structure/B5177327.png)
![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5177336.png)
![4-[benzyl(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5177344.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5177356.png)
![N-(3-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5177366.png)
![2-[benzyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B5177373.png)


![sodium 5-[4-(heptyloxy)phenyl]-5-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-olate](/img/structure/B5177397.png)
![3-allyl-7-tert-butyl-2-(ethylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5177402.png)
![(3-methoxypropyl){2-[2-(1-naphthyloxy)ethoxy]ethyl}amine oxalate](/img/structure/B5177411.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[2-(1-piperidinyl)ethyl]amine](/img/structure/B5177419.png)
